![molecular formula C17H14FNO3S B2661538 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1787916-34-0](/img/structure/B2661538.png)
2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
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Description
Scientific Research Applications
Antimycobacterial Activity
2-Fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide: belongs to a class of compounds with antimycobacterial potential. Researchers have found that it can interfere with iron homeostasis, making it a promising candidate against Mycobacterium tuberculosis (Mtb) infections . Iron acquisition is crucial for Mtb survival, and inhibiting this process could lead to novel anti-TB drugs.
Tuberculosis Treatment
Given the global impact of tuberculosis (TB), finding new drugs is essential. The compound’s ability to target MbtI, a salicylate synthase involved in siderophore biosynthesis, positions it as a potential anti-TB agent . By disrupting iron supply, it may hinder Mtb’s virulence and growth.
Medicinal Chemistry
Researchers have synthesized and characterized 2-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide using techniques like 1H-NMR, 13C-NMR, HRMS, and SC-XRD . These analyses provide valuable data for medicinal chemistry optimization.
Structure-Activity Relationship Studies
Understanding how structural features impact biological activity is crucial. Researchers can explore derivatives of this compound to establish structure-activity relationships (SAR). By systematically modifying substituents, they can identify key elements responsible for its antimycobacterial effects.
properties
IUPAC Name |
2-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGBRROTSTXDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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